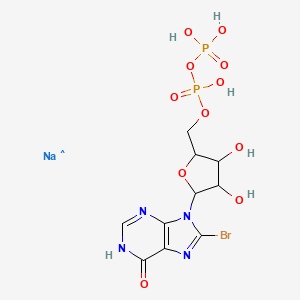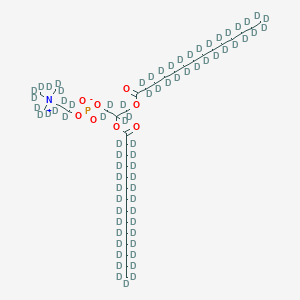![molecular formula C20H48O8Zr B12062673 Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- is a zirconium-based compound with significant applications in various fields, particularly in catalysis and materials science. This compound is known for its stability and unique chemical properties, making it a valuable component in industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- typically involves the reaction of zirconium tetrachloride with 1-methoxy-2-methyl-2-propanol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+4CH3OC(CH3)2OH→Zr[OCH(CH3)2OCH3]4+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ligands.
Major Products
Oxidation: Zirconium oxide (ZrO₂) is a major product formed from the oxidation of this compound.
Substitution: The products of substitution reactions depend on the nature of the substituting ligands.
Wissenschaftliche Forschungsanwendungen
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, such as high-dielectric constant materials for electronic devices.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism by which zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s zirconium center acts as a Lewis acid, activating substrates and promoting reaction pathways that would otherwise be less favorable.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium, bis(3-mercaptopropanoato-kappaO)bis2-(2-propenyloxy-kappaO)methyl-2-(2-propenyloxy)methyl-1-butanolato-kappaO-
- Zirconium, 2,2-bis(2-propenyloxy-kappaO)methyl-1-butanolato-kappaOtris(2-methyl-2-propenoato-kappaO)-
Uniqueness
Compared to similar compounds, zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its stability and ability to act as a versatile catalyst make it particularly valuable in various industrial and research applications.
Eigenschaften
Molekularformel |
C20H48O8Zr |
|---|---|
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
1-methoxy-2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C5H12O2.Zr/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3; |
InChI-Schlüssel |
QNERMWHYFMVQOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)
![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

